Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate
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Overview
Description
Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate is a complex organic compound with a thiophene core. Thiophene derivatives are known for their diverse biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the formation of the thiophene core, followed by the introduction of various functional groups. Common reagents used in these reactions include dimethylamine, morpholine, and acetic anhydride. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, green chemistry principles, such as the use of environmentally friendly solvents and catalysts, are often employed to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s properties.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds, affecting the compound’s reactivity.
Substitution: This reaction can replace one functional group with another, modifying the compound’s biological activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in a wide range of derivatives with different functional groups .
Scientific Research Applications
Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, including drug development and delivery systems.
Mechanism of Action
The mechanism of action of Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like Tipepidine and Tioconazole contain thiophene cores and exhibit similar biological activities.
Morpholine Derivatives: Compounds like Morpholine and its derivatives are known for their diverse applications in medicinal chemistry.
Uniqueness
Ethyl 5-[(dimethylamino)methyl]-2-[2-(morpholin-4-yl)acetamido]-4-phenylthiophene-3-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C22H29N3O4S |
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Molecular Weight |
431.6 g/mol |
IUPAC Name |
ethyl 5-[(dimethylamino)methyl]-2-[(2-morpholin-4-ylacetyl)amino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H29N3O4S/c1-4-29-22(27)20-19(16-8-6-5-7-9-16)17(14-24(2)3)30-21(20)23-18(26)15-25-10-12-28-13-11-25/h5-9H,4,10-15H2,1-3H3,(H,23,26) |
InChI Key |
DNVJIRTVKIGXGK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)CN(C)C)NC(=O)CN3CCOCC3 |
Origin of Product |
United States |
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